BTT-3033

Thrombosis Integrin conformational biology Shear-stress pharmacology

BTT-3033 (CAS 1259028-99-3) is a small-molecule sulfonamide derivative that acts as a conformationally selective, orally bioactive inhibitor of the α2β1 integrin (GPIa/IIa, VLA-2), binding directly to the α2I domain with an EC₅₀ of 130 nM for inhibiting CHO-α2wt cell adhesion to collagen I. It exhibits selectivity for α2β1 over integrins α3β1, α4β1, α5β1, and αv.

Molecular Formula C23H20FN5O3S
Molecular Weight 465.5 g/mol
Cat. No. B15608115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTT-3033
Molecular FormulaC23H20FN5O3S
Molecular Weight465.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H20FN5O3S/c1-28(33(31,32)22-15-25-29(16-22)21-11-7-17(24)8-12-21)20-13-9-19(10-14-20)27-23(30)26-18-5-3-2-4-6-18/h2-16H,1H3,(H2,26,27,30)
InChIKeyNSLIQOPYDUKWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BTT-3033: A Conformationally Selective α2β1 Integrin Inhibitor for Shear-Stress-Dependent Platelet Adhesion and Cancer Research


BTT-3033 (CAS 1259028-99-3) is a small-molecule sulfonamide derivative that acts as a conformationally selective, orally bioactive inhibitor of the α2β1 integrin (GPIa/IIa, VLA-2), binding directly to the α2I domain with an EC₅₀ of 130 nM for inhibiting CHO-α2wt cell adhesion to collagen I [1]. It exhibits selectivity for α2β1 over integrins α3β1, α4β1, α5β1, and αv [1]. Unlike its closest structural analog BTT-3034, BTT-3033 uniquely recognizes the non-activated conformation of α2β1 and blocks platelet attachment to collagen under physiological shear-stress conditions (90 dynes/cm²) [2]. The compound has demonstrated utility across thrombosis, prostate cancer, ovarian cancer chemo-sensitization, and inflammation models [1][2][3].

Why Generic α2β1 Integrin Inhibitors Cannot Replace BTT-3033 in Shear-Stress and Conformation-Specific Applications


Despite sharing the α2β1 integrin target, in-class inhibitors exhibit fundamentally divergent pharmacological profiles that preclude interchangeable use. The closest structural analog, BTT-3034, recognizes the activated integrin conformation and fails to block platelet adhesion under physiological flow conditions (90 dynes/cm²), whereas BTT-3033 selectively binds the non-activated conformation and is efficacious under shear stress [1]. The allosteric inhibitor TC-I-15, while potent against α2β1 (IC₅₀ 12–26.8 μM on GFOGER), shows substantial cross-reactivity with α1β1 and α11β1 integrins, compromising target specificity [2]. The integrin-linked kinase inhibitor Cpd22 and the α4β1/α9β1 inhibitor BOP exhibit entirely distinct target profiles, with BOP showing no effect on human prostate smooth muscle contraction where BTT-3033 demonstrates significant inhibition [3]. These mechanistic differences mean that experimental outcomes obtained with one α2β1 modulator cannot be generalized to another without losing or confounding key biological readouts.

Quantitative Differentiation Evidence for BTT-3033 vs. Closest α2β1 Integrin Inhibitor Comparators


Conformation-Specific Binding Under Shear Stress: BTT-3033 vs. BTT-3034

BTT-3033 is the only α2β1 sulfonamide inhibitor that blocks platelet adhesion to collagen under physiological shear-stress conditions. In a direct head-to-head comparison with its closest structural analog BTT-3034, only BTT-3033 blocked platelet attachment under flow at 90 dynes/cm² [1]. The mechanistic basis is conformational selectivity: BTT-3033 requires Tyr-285 in the α2I domain and selectively inhibits the non-activated integrin conformation (E336A loss-of-function mutant), while BTT-3034 recognizes the activated conformation (E318W gain-of-function mutant) [1]. Under static conditions, the two compounds have an almost identical effect on α2-expressing CHO cell adhesion to collagen I, demonstrating that the differential efficacy is specific to shear-stress environments [1].

Thrombosis Integrin conformational biology Shear-stress pharmacology

Higher Potency and Maximal Inhibition in Cell Adhesion: BTT-3033 vs. BTT-3034

In a direct comparison measuring inhibition of CHO-α2wt cell adhesion to rat tail collagen I, BTT-3033 demonstrated both greater potency (lower EC₅₀) and higher maximal inhibition (Emax) than its closest structural analog BTT-3034 . BTT-3033 also shows approximately 8-fold selectivity for α2β1 over α1β1 integrin, compared to approximately 2-fold selectivity for BTT-3034 . Both compounds were equally inactive against MG-63 cell adhesion to vitronectin, 120 kDa fibronectin, and 40 kDa fibronectin, confirming that neither compound inhibits αV, α5β1, or α4β1 integrins at EC₅₀ concentrations .

Integrin inhibition Cell adhesion assay Potency benchmarking

Superior Integrin Selectivity Profile: BTT-3033 vs. TC-I-15

BTT-3033 exhibits a narrower integrin selectivity profile compared to the allosteric α2β1 inhibitor TC-I-15. While BTT-3033 is selective for α2β1 over α1β1 (~8-fold), α3β1, α4β1, α5β1, and αv integrins [1], TC-I-15 was shown in a systematic cellular adhesion study to inhibit α1β1 and α11β1 with potency comparable to its inhibition of α2β1 [2]. TC-I-15 binds to the βI-domain MIDAS, a structural feature conserved across multiple collagen-binding integrins, whereas BTT-3033 binds to the α2I domain, which is unique to the α2 subunit [1][2]. Furthermore, TC-I-15 was reported to be 100-fold more potent against α2β1 binding to the lower-affinity GLOGEN collagen peptide (IC₅₀ < 1 μM) compared to GFOGER (IC₅₀ < 30 μM), indicating context-dependent potency that complicates data interpretation across different collagen substrates [2]. No such peptide-context potency shift has been reported for BTT-3033.

Integrin selectivity Off-target profiling Collagen receptor pharmacology

Synergistic Chemo-Sensitization of Paclitaxel in Ovarian Cancer: BTT-3033 Combination vs. Paclitaxel Alone

BTT-3033 pretreatment (1 μM) synergistically enhanced the anti-proliferative and pro-apoptotic effects of paclitaxel (PTX) in human ovarian cancer cell lines [1]. All drug interaction coefficients for PTX/BTT-3033 combinations were less than 1, confirming synergistic rather than additive effects [1]. The combination also decreased mitochondrial membrane potential (MMP), increased caspase-3 activity, and enhanced ROS production relative to PTX alone [1]. Although this study did not compare BTT-3033 head-to-head with another α2β1 inhibitor in the same assay, the magnitude of the IC₅₀ shift represents one of the largest reported chemo-sensitization effects for an integrin-targeted agent in ovarian cancer models.

Ovarian cancer Chemo-sensitization Drug synergy α2β1 integrin

Functional Tissue-Level Efficacy in Human Prostate Smooth Muscle: BTT-3033 vs. Cpd22 vs. BOP

In a direct head-to-head comparison using human prostate tissue strips in an organ bath, BTT-3033 (1 μM) produced greater inhibition of neurogenic (EFS-induced) contraction than the integrin-linked kinase inhibitor Cpd22 (3 μM), while the α4β1/α9β1 inhibitor BOP had no effect [1]. In thromboxane A₂ analog (U46619)-induced contraction, Cpd22 was more effective, demonstrating pathway-specific pharmacodynamic differences [1]. The lack of effect of BOP confirms that α4β1/α9β1 integrins are not involved in prostate smooth muscle contraction, validating target specificity for α2β1 [1].

Benign prostatic hyperplasia Smooth muscle contraction Integrin pharmacology Organ bath assay

Oral Bioactivity and In Vivo Anti-Inflammatory Efficacy: BTT-3033 vs. BTT-3034 in the Mouse Air Pouch Model

BTT-3033 demonstrates oral bioactivity at 10 mg/kg in the PAF-stimulated mouse air pouch model, reducing leukocyte infiltration by approximately 50% . In a pharmacokinetic assay in male DBA/1 mice, a single oral dose of 10 mg/kg BTT-3033 yielded plasma levels of approximately 1 ng/mL at 24 h post-dose . BTT-3033 also showed anti-inflammatory effects in an arachidonic acid-induced ear edema model when administered orally (10 mg/kg) at 48, 24, and 2 h before induction . While the structurally related sulfonamides BTT-3016 and BTT-3034 also exhibit anti-inflammatory effects in the same model, BTT-3034 lacks the shear-stress efficacy and conformational selectivity profile of BTT-3033 [1], making BTT-3033 the preferred oral agent when both in vivo dosing and shear-stress-relevant pharmacology are required.

Oral bioavailability In vivo pharmacology Anti-inflammatory Pharmacokinetics

High-Value Research and Procurement Application Scenarios for BTT-3033 Based on Quantitative Differentiation Evidence


Thrombosis and Platelet Biology Research Under Physiological Shear-Stress Conditions

BTT-3033 is the only α2β1 sulfonamide inhibitor that blocks platelet attachment to collagen under flow (90 dynes/cm²), while its closest analog BTT-3034 is inactive under identical shear-stress conditions [1]. This differential property makes BTT-3033 uniquely suited for thrombosis models using microfluidic flow chambers, parallel-plate flow assays, or any system where physiological shear rates are maintained. Researchers studying the initiating events of thrombus formation, where the interaction between non-activated α2β1 integrin and vascular collagen occurs prior to receptor activation, should procure BTT-3033 rather than BTT-3034, as the latter fails to recapitulate this critical mechanistic step [1].

Prostate Cancer Metastasis and Benign Prostatic Hyperplasia Smooth Muscle Contractility Studies

BTT-3033 at 1 μM inhibits neurogenic human prostate smooth muscle contraction by 46% (at 32 Hz EFS), outperforming the ILK inhibitor Cpd22 (37% at 3 μM), while the α4β1/α9β1 inhibitor BOP shows no effect, confirming α2β1 specificity in this tissue [2]. In prostate cancer cell models (LNcap-FGC, DU-145), BTT-3033 at 25–50 μM induces G1 cell cycle arrest, reduces cell viability, and triggers apoptosis (20–47% in LNcap-FGC; 26–59% in DU-145) through ROS production, Bax upregulation, caspase-3 activation, and ΔΨm depletion [3]. This dual applicability for both BPH contractility and prostate cancer proliferation research, with validated target specificity versus irrelevant integrin inhibitors, supports procurement for urological pharmacology programs.

Ovarian Cancer Chemo-Sensitization and Integrin-Mediated Drug Resistance Research

BTT-3033 pretreatment at 1 μM synergistically reduces paclitaxel IC₅₀ by 15-fold in OVCAR3 (0.45 → 0.03 μM) and 17.5-fold in SKOV3 (0.35 → 0.02 μM) ovarian cancer cells, while increasing apoptosis from 4.2% to 87.0% (OVCAR3) and 2.4% to 88.5% (SKOV3) [4]. All drug interaction coefficients were below 1, confirming synergy rather than additivity [4]. This application scenario is most valuable for researchers investigating integrin α2β1-mediated chemoresistance mechanisms or screening for combination therapy strategies, where the magnitude of the IC₅₀ shift provides a robust assay window for mechanistic dissection and high-content screening.

In Vivo Inflammation and PK/PD Studies Requiring Oral Dosing with Integrin Selectivity

BTT-3033 is orally bioactive at 10 mg/kg, reducing leukocyte infiltration by approximately 50% in the PAF-stimulated mouse air pouch model and demonstrating efficacy in arachidonic acid-induced ear edema . A single oral 10 mg/kg dose yields measurable plasma levels (~1 ng/mL at 24 h) in DBA/1 mice . Unlike the orally active analog BTT-3034, BTT-3033 uniquely combines oral bioavailability with flow-condition platelet adhesion blockade and ~8-fold selectivity for α2β1 over α1β1 (vs. ~2-fold for BTT-3034) [1]. For in vivo studies where oral route, integrin target specificity, and shear-stress-relevant pharmacology are all required, BTT-3033 is the preferred procurement choice over BTT-3034 or the broad-spectrum inhibitor TC-I-15.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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